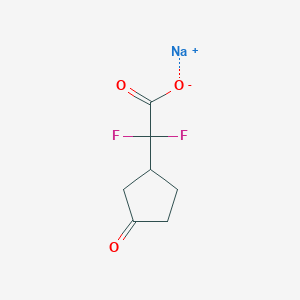
Sodium;2,2-difluoro-2-(3-oxocyclopentyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium;2,2-difluoro-2-(3-oxocyclopentyl)acetate is a chemical compound with the CAS Number: 2408965-73-9 . It is a hygroscopic powder that is very soluble in water . The compound is stored at a temperature of 4°C and is usually available in a powdered form .
Synthesis Analysis
The synthesis of difluoro compounds like this compound often involves the use of difluorocarbenes . Difluorocarbenes are generated from precursors such as trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA) or BrCF2CO2Li/Na . These difluorocarbenes can react with (thio)carbonyl compounds and silyl dienol ethers to provide a wide variety of products .Molecular Structure Analysis
The IUPAC name for this compound is sodium 2,2-difluoro-2-(tetrahydrofuran-3-yl)acetate . The InChI code for this compound is 1S/C6H8F2O3.Na/c7-6(8,5(9)10)4-1-2-11-3-4;/h4H,1-3H2,(H,9,10);/q;+1/p-1 . The molecular weight of the compound is 188.11 .Physical And Chemical Properties Analysis
This compound is a hygroscopic powder that is very soluble in water . It is stored at a temperature of 4°C . The compound has a molecular weight of 188.11 .作用機序
The mechanism of action of Sodium;2,2-difluoro-2-(3-oxocyclopentyl)acetate involves the inhibition of enzymes that are involved in various biochemical processes. This compound binds to the active site of the enzyme, preventing it from carrying out its normal function. This results in the accumulation of certain molecules, leading to physiological effects that can be studied in the laboratory.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the specific enzyme that it inhibits. For example, inhibition of acetylcholinesterase can lead to an increase in acetylcholine levels, resulting in muscle spasms and convulsions. However, this compound can also have beneficial effects, such as the inhibition of tumor growth in certain cancer types.
実験室実験の利点と制限
One of the main advantages of using Sodium;2,2-difluoro-2-(3-oxocyclopentyl)acetate in lab experiments is its specificity for certain enzymes, allowing for targeted inhibition and study of their effects. Additionally, this compound is relatively easy to synthesize and can be obtained in high purity. However, one limitation of using this compound is its potential toxicity, which can lead to adverse effects on cell viability and overall experimental outcomes.
将来の方向性
There are numerous future directions for research involving Sodium;2,2-difluoro-2-(3-oxocyclopentyl)acetate. One potential application is in the development of new drugs and therapies for neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, this compound could be used in the study of enzyme kinetics and mechanisms, providing insights into the underlying biochemical processes. Finally, this compound could be used in the development of new analytical techniques for the detection and quantification of specific enzymes in biological samples.
合成法
The synthesis of Sodium;2,2-difluoro-2-(3-oxocyclopentyl)acetate involves the reaction of cyclopentanone with sodium fluoride and ethyl chloroacetate. The reaction is carried out under specific conditions, including the use of a solvent and a catalyst, to ensure high yield and purity of the final product.
科学的研究の応用
Sodium;2,2-difluoro-2-(3-oxocyclopentyl)acetate has been used in various scientific research studies due to its potential applications in different fields. In biochemistry, this compound has been used to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of acetylcholine in the nervous system. This compound has also been used in the development of new drugs and therapies, particularly in the treatment of neurological disorders.
特性
IUPAC Name |
sodium;2,2-difluoro-2-(3-oxocyclopentyl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2O3.Na/c8-7(9,6(11)12)4-1-2-5(10)3-4;/h4H,1-3H2,(H,11,12);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBWQJAOIGNYOHB-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CC1C(C(=O)[O-])(F)F.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2NaO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
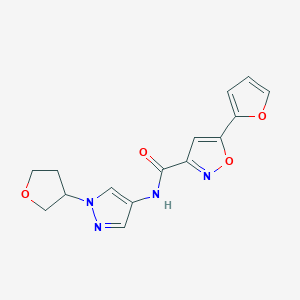
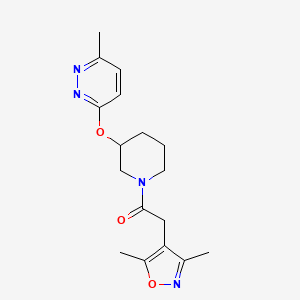

![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B2952163.png)
![N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2952164.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2952165.png)
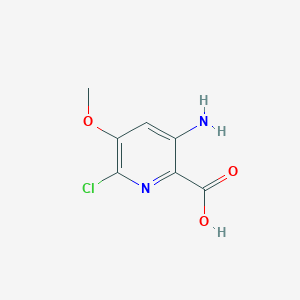
![1-Chloro-2-[(4-propan-2-ylphenoxy)methyl]benzene](/img/structure/B2952168.png)
![5-phenyl-N-[2-(trifluoromethoxy)phenyl]triazolidine-4-carboxamide](/img/structure/B2952169.png)
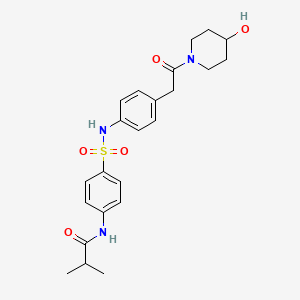
![2-(2,3-dihydro-1,4-benzodioxin-6-yl)-hexahydro-1H-pyrrolo[1,2-c]imidazolidine-1,3-dione](/img/structure/B2952173.png)
![N-(2,6-dimethylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2952174.png)

![Imidazo[1,2-a]pyridin-3-ylmethyl-methyl-amine dihydrochloride](/img/structure/B2952179.png)
